Alanylphenylalanine

説明

Overview of Alanylphenylalanine as a Dipeptide

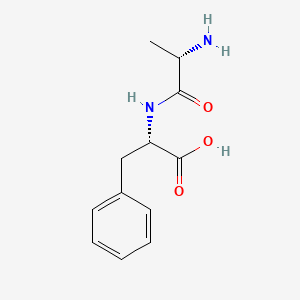

This compound, chemically designated as (2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid, is a dipeptide. nih.govacs.org It is formed from two amino acids, L-alanine and L-phenylalanine, linked by a peptide bond. nih.gov The molecular formula for this compound is C12H16N2O3. nih.gov This compound is also known by various synonyms, including Ala-Phe and L-Alanyl-L-phenylalanine. acs.org It exists as a white to off-white solid powder. This compound is considered an endogenous metabolite and has been identified in various biological contexts. molnova.com For instance, it has been reported in Bos taurus (cattle) and has been found in foods such as chicken, pheasant, and domestic pig. nih.govhmdb.ca

Significance of Dipeptides in Biological Systems and Research

Dipeptides, the simplest form of peptides, consist of two amino acids joined by a single peptide bond. They are fundamental to biochemistry and play a variety of crucial roles in living organisms. Dipeptides serve as the basic building blocks for larger proteins and are involved in numerous physiological processes. nih.gov They can exhibit distinct biological activities, including roles in cell signaling, neurotransmission, and as antioxidants. nih.gov

In research, dipeptides are invaluable tools. Their relatively simple structure makes them ideal models for studying the more complex nature of proteins and for investigating fundamental biochemical and physiological processes. They are also significant in the food and pharmaceutical industries. For example, some dipeptides are used as nutritional supplements, while others are investigated for their therapeutic potential. nih.gov The study of dipeptides like this compound contributes to a deeper understanding of protein structure, function, and metabolism.

Historical Context of this compound Research

The study of peptides, including this compound, is built upon a rich history of chemical research dating back to the late 19th and early 20th centuries. The groundwork for understanding peptides was laid by the German chemist Emil Fischer. Around 1900, Fischer hypothesized that proteins were composed of amino acid chains linked by specific bonds, which he later termed "peptide bonds". molnova.com In 1901, he and Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine. nih.gov Fischer's pioneering work in synthesizing dipeptides and polypeptides was a monumental step that opened the door for the field of peptide chemistry. nih.gov

Detailed Research Findings on this compound

Research into this compound has yielded a variety of findings, from its basic physicochemical properties to its potential applications in biotechnology and medicine. The following table summarizes key data points and research highlights for this dipeptide.

| Property/Research Area | Finding/Data | Source |

|---|---|---|

| Molecular Formula | C12H16N2O3 | nih.gov |

| Molecular Weight | 236.27 g/mol | nih.gov |

| CAS Number | 3061-90-3 | acs.org |

| Physical Description | Solid, white to off-white powder | nih.gov |

| Natural Occurrence | Found in various animal tissues and food products, including cattle, chicken, and pig. | nih.govhmdb.ca |

| Biological Role | Considered an endogenous metabolite. | molnova.com |

| Conformational Studies | Subject of studies investigating the conformational preferences of alanine (B10760859) residues in peptides, which can adopt various structures such as β-sheets and helices depending on the environment. | nih.gov |

| Metal Complexation | Research has explored the coordination of this compound with metal ions, such as gold (III). The resulting complex has been investigated for its potential to bind to DNA and inhibit tumor cell proliferation. | medchemexpress.com |

| Food Science | Identified in metabolomics studies of food products. Its presence can potentially serve as a biomarker for the consumption of certain foods. | hmdb.ca |

| Biochemical Synthesis | Can be synthesized through various methods, including continuous flow synthesis in aqueous solutions. | whiterose.ac.uk |

Structure

2D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8(13)11(15)14-10(12(16)17)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNVYXHOSHNURL-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801312981 | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Alanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-90-3 | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanylphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alanyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801312981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alanylphenylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028694 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Derivatization of Alanylphenylalanine and Its Analogs

Methodologies for Alanylphenylalanine Synthesis

The formation of the amide bond between alanine (B10760859) and phenylalanine can be achieved through several synthetic strategies. The choice of method often depends on the desired scale, purity requirements, and the complexity of the target peptide.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is a cornerstone of modern peptide chemistry and a highly effective method for synthesizing this compound. nih.govpeptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. nih.govpeptide.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing of the resin. nih.govmdpi.org

The general workflow for the SPPS of this compound involves:

Resin Functionalization: The C-terminal amino acid, phenylalanine, is first anchored to the solid support. This is a critical step that dictates the conditions for the final cleavage of the peptide from the resin.

Deprotection: The N-terminal protecting group of the resin-bound phenylalanine is removed to expose the free amino group for the subsequent coupling reaction.

Coupling: The next amino acid, alanine, with its N-terminus protected, is activated and coupled to the free amino group of the phenylalanine on the resin.

Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino groups on the resin are acetylated.

Cleavage: Once the desired peptide sequence is assembled, the this compound is cleaved from the resin support, and all protecting groups are removed.

Two main strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which differ in the type of protecting group used for the α-amino group of the amino acids and the conditions for their removal.

| Synthesis Strategy | N-α-Protecting Group | Deprotection Reagent | Resin Linkage Stability |

| Boc Chemistry | tert-Butyloxycarbonyl | Trifluoroacetic acid (TFA) | Stable to TFA, cleaved by HF |

| Fmoc Chemistry | 9-Fluorenylmethyloxycarbonyl | Piperidine | Stable to piperidine, cleaved by TFA |

Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis, also known as conventional peptide synthesis, predates SPPS and remains a valuable technique, particularly for large-scale synthesis and the preparation of certain complex peptides that may be challenging to produce via solid-phase methods. nih.govspringernature.com In this approach, the entire synthesis, including coupling and deprotection steps, is carried out in a suitable solvent system.

The synthesis of this compound in solution phase involves the coupling of protected alanine and phenylalanine derivatives. A key challenge in solution-phase synthesis is the purification of the product after each step, which often requires crystallization or chromatography. To minimize side reactions, the amino group of one amino acid and the carboxyl group of the other must be protected.

Common protecting groups and coupling reagents used in solution-phase synthesis are summarized below:

| Functional Group | Protecting Groups | Coupling Reagents |

| Amino Group | Boc, Cbz (Carbobenzyloxy) | DCC (Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole) |

| Carboxyl Group | Methyl esters, Ethyl esters |

Temperature-Induced Cyclization Mechanisms

Linear dipeptides like this compound can undergo an intramolecular condensation reaction to form cyclic dipeptides, also known as diketopiperazines, under thermal conditions. nih.govnih.govacs.org This temperature-induced cyclization is an irreversible process that results in the formation of a more stable cyclic structure and the elimination of a water molecule. nih.govnih.gov

Studies on the linear dipeptide L-phenylalanyl-L-alanine have provided evidence for this cyclization mechanism in the condensed phase, which is catalyzed by water and driven by temperature. nih.govnih.govacs.org The process can be observed at temperatures typically used for sublimation (120–160 °C). nih.gov This cyclization can be an efficient method for producing robust and stable cyclic dipeptides. nih.govacs.org The reaction temperature for cyclization is dependent on the specific amino acid sequence of the dipeptide. researchgate.net

| Dipeptide | Cyclization Temperature Range (°C) | Key Findings |

| L-phenylalanyl-L-alanine | 170-215 | Irreversible, water-catalyzed cyclization in the condensed phase. nih.gov |

| Glycylglycine | ~230 | Forms 2,5-diketopiperazine. researchgate.net |

| Diphenylalanine | >147 | Solid-phase cyclization studied for nanomaterial design. kpfu.ru |

Synthesis of this compound Derivatives and Analogs

The chemical structure of this compound provides reactive sites for the synthesis of various derivatives and analogs. By modifying the N-terminus, C-terminus, or the side chains of the constituent amino acids, novel compounds with specific properties can be generated. The synthesis of these derivatives often utilizes the fundamental principles of peptide chemistry, including the use of protecting groups and coupling agents.

Butyloxycarbonyl-Alanyl-Alanyl-Phenylalanine-Isoluminolamide (BOC-AAPIL)

The synthesis of Butyloxycarbonyl-Alanyl-Alanyl-Phenylalanine-Isoluminolamide (BOC-AAPIL) involves the coupling of the tripeptide BOC-Alanyl-Alanyl-Phenylalanine with isoluminol (4-aminophthalhydrazide). This process would typically follow a standard peptide coupling protocol, likely in the solution phase. The carboxylic acid of the protected tripeptide is activated, often using a carbodiimide reagent, and then reacted with the amino group of isoluminol to form the final amide bond.

N-(1-Carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate

The synthesis of N-(1-Carboxy-2-phenylethyl)-alanyl-alanyl-phenylalanine-4-aminobenzoate involves the formation of a peptide bond between the N-terminus of the tripeptide alanyl-alanyl-phenylalanine and a derivative of phenylalanine, followed by esterification with 4-aminobenzoic acid. This complex molecule would likely be synthesized in a stepwise manner, carefully controlling the protecting group strategy to ensure the correct amide and ester bonds are formed. A combination of solution-phase and solid-phase techniques could be employed for its synthesis. researchgate.net

Alanyl-alanyl-phenylalanine chloromethyl ketone (AAP-CMK)

The synthesis typically begins with the appropriate N-protected amino acid or peptide. For AAP-CMK, this would be N-protected Alanyl-alanyl-phenylalanine. The key step involves the conversion of the C-terminal carboxylic acid to a chloromethyl ketone moiety. This is generally achieved by first converting the carboxylic acid to an intermediate, such as a diazomethane, which is then treated with hydrochloric acid to yield the final chloromethyl ketone. jst.go.jp

Various peptide chloromethyl ketones have been synthesized using conventional methods to serve as potent and specific irreversible inhibitors for enzymes like human spleen fibrinolytic proteinase and human leukocyte elastase. jst.go.jp For instance, synthetic procedures have been successfully developed for preparing peptides of arginine chloromethyl ketone, which have proven to be highly effective and selective affinity labels for human plasma kallikrein. nih.govacs.orgacs.org These established protocols provide a strong foundation for the analogous synthesis of AAP-CMK. The process requires careful control of reaction conditions to ensure the integrity of the peptide backbone and the stereochemistry of the constituent amino acids.

Other Modified this compound Structures

Modifications to the basic this compound structure can yield analogs with unique properties, often for use in catalysis or as enzyme inhibitors. Key examples include trifluoromethyl ketones and phosphinic/phosphonic acid analogs.

Phenylalanine-Derived Trifluoromethyl Ketones:

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets as they can mimic the transition state of enzymatic hydrolysis of amides. nih.govbeilstein-journals.org Phenylalanine-derived TFMKs can be incorporated into peptides for oxidation catalysis. nih.gov The synthesis of these analogs often involves a masked ketone strategy and a key cross-coupling reaction, such as a Negishi cross-coupling, to construct the parent amino acid. nih.govnih.gov

A general synthetic approach might involve:

Preparation of a functionalized aryl bromide: Starting with a commercially available compound like 2-bromo-4-fluorobenzaldehyde, a nucleophilic trifluoromethylation is performed. nih.gov

Synthesis of a protected β-iodoalanine: This component is prepared from a starting material such as Cbz-Ser-OH. nih.gov

Negishi cross-coupling: The aryl bromide and the β-iodoalanine are coupled to form the protected monomer. nih.gov

Incorporation and deprotection: The resulting phenylalanine analog is then incorporated into a peptide scaffold using standard coupling reagents, followed by deprotection steps to yield the final trifluoromethyl ketone peptide. nih.gov

A variety of methods exist for the synthesis of TFMKs from different starting materials, such as carboxylic acids, aldehydes, or esters, using reagents like TMSCF3 or fluoroform (HCF3). beilstein-journals.orgorganic-chemistry.orgbeilstein-journals.org

Phosphinic and Phosphonic Acid Analogs:

Phosphinic pseudopeptides, which contain a -P(O)(OH)CH2- moiety, are extensively studied as transition-state analogue inhibitors of metalloproteases. nih.govresearchgate.net The synthesis of phosphinic dipeptide analogs of this compound involves the construction of the key phosphinic peptide backbone. Modern approaches often utilize multicomponent reactions to simplify the process and allow for structural diversification. nih.gov

Similarly, phosphonic acid analogs of phenylalanine have been synthesized and evaluated for their inhibitory properties against enzymes like alanyl aminopeptidases. mdpi.comnih.gov The synthesis of a library of these compounds, including those with halogen substitutions on the phenyl ring, has been reported. mdpi.comnih.gov These syntheses often involve multi-step procedures starting from substituted phenylacetic or phenylpropionic acids. mdpi.com The resulting analogs, particularly homophenylalanine derivatives, have shown high inhibitory potential. mdpi.comnih.gov

Protecting Group Strategies in Peptide Synthesis

The chemical synthesis of peptides like this compound and its derivatives is a stepwise process that requires the temporary masking of reactive functional groups to prevent unwanted side reactions. lcms.cz This is achieved through the use of protecting groups for the α-amino group, the C-terminal carboxyl group, and any reactive amino acid side chains. The success of a peptide synthesis relies on a carefully chosen strategy where protecting groups can be selectively removed without affecting other protecting groups or the peptide backbone, a concept known as orthogonality.

The two most common strategies in modern solid-phase peptide synthesis (SPPS) are the Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies.

Boc Strategy: The α-amino group is protected by the acid-labile Boc group. It is removed at each step by treatment with an acid, typically trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis along with cleavage from the resin by a strong acid like hydrofluoric acid (HF).

Fmoc Strategy: The α-amino group is protected by the base-labile Fmoc group, which is removed at each step with a mild base, usually a solution of piperidine in a solvent like dimethylformamide (DMF). Side-chain protecting groups are acid-labile (e.g., tert-butyl based) and are removed during the final cleavage from the resin with TFA.

For the synthesis of this compound, the side chain of Alanine (a methyl group) is non-reactive and does not require protection. The phenyl group of Phenylalanine is also generally stable under standard synthesis conditions. Therefore, protection is primarily needed for the α-amino and carboxyl termini.

Below is a table summarizing common protecting groups used for the termini of a dipeptide like this compound.

| Functional Group | Protecting Group | Abbreviation | Lability Condition | Strategy |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Boc Strategy |

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Fmoc Strategy |

| α-Amino Group | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenation / Strong Acid | Solution Phase |

| Carboxyl Group | Benzyl (B1604629) ester | OBzl | Catalytic Hydrogenation / Strong Acid | Boc/Solution |

| Carboxyl Group | Methyl/Ethyl ester | OMe/OEt | Saponification (Base) | Solution Phase |

| Carboxyl Group | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) | Fmoc Strategy |

Purification and Characterization Techniques for Synthetic Products

Following synthesis and cleavage from the solid support, the crude peptide product is a mixture containing the desired peptide along with impurities such as truncated sequences, deletion sequences, and byproducts from the cleavage and deprotection steps. lcms.cz Therefore, robust purification and characterization methods are essential to obtain a pure product and verify its identity and structure.

Purification Techniques:

The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . lcms.czspringernature.comnih.gov This method separates molecules based on their hydrophobicity. The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. lcms.cz

Another effective method, particularly for initial cleanup or purification of large quantities, is Solid-Phase Extraction (SPE) . nih.gov RP-SPE operates on the same principles as RP-HPLC but is often used as a simpler, faster, and more economical method for desalting and removing a significant portion of impurities before a final polishing step with HPLC. nih.gov For very different molecules, other techniques like ion-exchange chromatography can be employed. nih.gov

Characterization Techniques:

Once purified, the identity and purity of the synthetic peptide must be confirmed.

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of the peptide. diva-portal.org Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common ionization methods used. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of the peptide. diva-portal.org Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, confirming the correct order of amino acids. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the atomic-level structure of the peptide. nih.govspringernature.com One-dimensional (1D) ¹H NMR can give a fingerprint of the molecule, while two-dimensional (2D) experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be used to assign specific proton resonances to individual amino acids in the sequence. uzh.ch The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of protons, which is crucial for determining the three-dimensional conformation of the peptide in solution. uzh.chnih.gov

The following table summarizes the primary techniques used for the purification and characterization of synthetic peptides.

| Technique | Principle | Application |

| Purification | ||

| RP-HPLC | Separation based on hydrophobicity | High-resolution purification of the target peptide from impurities. |

| Solid-Phase Extraction | Separation based on hydrophobicity | Crude sample cleanup, desalting, and enrichment. |

| Characterization | ||

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio | Confirmation of molecular weight and elemental composition. |

| Tandem MS (MS/MS) | Fragmentation of selected ions | Determination of the amino acid sequence. |

| NMR Spectroscopy | Detection of nuclear spin properties in a magnetic field | Confirmation of chemical structure, determination of 3D conformation. |

Conformational Studies and Structural Analysis of Alanylphenylalanine

Spectroscopic Investigations of Alanylphenylalanine Conformations

Spectroscopy offers a powerful suite of non-destructive methods to probe the intricate structural details of peptides. By interacting with different aspects of the molecule, from nuclear spins to vibrational modes and electronic transitions, these techniques collectively build a comprehensive picture of the conformational states of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.gov It provides data on the local conformation and dynamics by measuring parameters such as nuclear Overhauser effects (NOEs), which give through-space distance constraints between protons, and scalar coupling constants (J-couplings), which provide information about dihedral angles. nih.govias.ac.in

For peptides like this compound, the three-bond coupling constant between the amide proton and the alpha-proton, ³J(HNHα), is a critical parameter. Its magnitude is related to the backbone dihedral angle φ through the Karplus equation, allowing for the characterization of backbone conformational preferences. nih.govresearchgate.net Studies on various dipeptides show that these preferences are similar to those found in denatured proteins and unstructured regions of folded proteins, making their detailed characterization fundamentally important. nih.govresearchgate.net

While specific, detailed NMR spectral data for this compound is not extensively published in publicly accessible literature, a ¹H NMR spectrum has been recorded. nih.gov The analysis would typically involve two-dimensional NMR experiments to assign all proton resonances and measure key parameters. nih.gov Conformational analysis of similar dipeptides reveals that they can exist in several conformational states that interconvert on the NMR timescale. frontiersin.orgcopernicus.org In dimethyl sulfoxide (B87167) (DMSO), a common solvent for NMR studies, the concentration dependence of amide proton chemical shifts can be used to identify protons involved in intermolecular hydrogen bonding, providing clues about peptide aggregation. ias.ac.in

The general approach for this compound would involve:

Resonance Assignment: Using 2D NMR experiments like COSY and TOCSY to assign all proton signals.

Conformational Restraints: Measuring NOEs to determine proton-proton distances and ³J(HNHα) coupling constants to restrain the φ dihedral angle.

Structural Calculation: Using the experimental restraints in molecular dynamics simulations to generate an ensemble of structures representing the conformational state of the molecule in solution. nih.gov

Vibrational spectroscopy, particularly Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy, is a sensitive probe of peptide secondary structure and hydrogen bonding. nih.govnih.gov The analysis focuses on the characteristic amide bands which arise from vibrations of the peptide bond. uwec.edu

A detailed study of L-Alanyl-L-Phenylalanine combined FTIR spectroscopy with Density Functional Theory (DFT) calculations to analyze its vibrational and structural properties. researchgate.net In the solid state, the molecule exists in its zwitterionic form, characterized by the charged amino (-NH₃⁺) and carboxylate (-COO⁻) groups. researchgate.net The experimental IR frequencies for these moieties show good agreement with computed values for dimer structures, suggesting the presence of intermolecular hydrogen bonds. researchgate.net

The primary vibrational bands used for conformational analysis are:

Amide I (1600-1700 cm⁻¹): Arising mainly from the C=O stretching vibration, its frequency is highly sensitive to hydrogen bonding and secondary structure. nih.govresearchgate.net

Amide II (1500-1600 cm⁻¹): A combination of N-H in-plane bending and C-N stretching vibrations. researchgate.net

Amide III (1200-1350 cm⁻¹): A complex mix of vibrations, including C-N stretching and N-H bending, which is also sensitive to backbone conformation. acs.org

For this compound, the Amide I band and the ratio of its components can be correlated with the ³J(HNHα) NMR coupling constant, making it an indicator for the dihedral angle φ. nih.gov The intensities of Amide III components are also indicative of populations of specific conformations. nih.gov

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3445 | - | OH stretching (water) |

| 3067 | 3142 | NH₃⁺ asymmetric stretching |

| 1670 | 1682 | Amide I (C=O stretching) |

| 1622 | 1623 | NH₃⁺ asymmetric deformation |

| 1559 | 1560 | Amide II (N-H bending, C-N stretching) |

| 1521 | 1520 | NH₃⁺ symmetric deformation |

| 1407 | 1408 | COO⁻ symmetric stretching |

| 1339 | 1340 | Amide III |

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. arxiv.org It is particularly sensitive to vibrations of non-polar moieties, such as the carbon skeleton and aromatic side chains, and is less sensitive to interference from water, making it well-suited for studying biomolecules in aqueous solutions. nih.govusda.gov

For L-Alanyl-L-Phenylalanine, Raman spectroscopy, in conjunction with DFT calculations, has been used to assign the normal vibrational modes. researchgate.net The low-frequency region of the Raman spectrum (50-100 cm⁻¹) is especially informative, revealing bands that are assigned to the torsional vibrations of zwitterionic N-H···O bonded dimer structures. researchgate.net This provides direct evidence for the types of intermolecular interactions that stabilize the crystal structure.

The Raman spectra of peptides provide information on:

Backbone Conformation: Through the Amide I and Amide III bands, similar to IR spectroscopy. The intensities of skeletal vibrations in Raman spectra can indicate populations of different conformations. nih.govresearchgate.net

Side-Chain Conformation: Vibrations associated with the phenylalanine side chain, such as the ring breathing modes of the benzene (B151609) ring, are strong in Raman spectra and can be sensitive to the local environment and conformation. researchgate.net

Intermolecular Interactions: Low-wavenumber modes can correspond to collective vibrations of hydrogen-bonded structures. researchgate.net

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3067 | 3070 | Aromatic C-H stretching |

| 2984 | 2984 | CH₃ asymmetric stretching |

| 2936 | 2935 | CH₃ symmetric stretching |

| 1669 | 1682 | Amide I (C=O stretching) |

| 1448 | 1450 | CH₂ deformation |

| 1209 | 1208 | Phenylalanine ring mode |

| 1004 | 1004 | Phenylalanine ring breathing (symmetric) |

| 89 | 85 | Torsional vibration (dimer) |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. It is an exquisitely sensitive probe of chirality and the secondary structure of peptides. While far-UV CD (below 250 nm) is used to analyze backbone conformation (α-helix, β-sheet, etc.), near-UV CD is sensitive to the environment of aromatic side chains.

A study using cryogenic ion spectroscopy investigated the ultraviolet photodissociation (UVPD) CD spectra of protonated L-phenylalanyl-L-alanine. rsc.org The results showed that the dipeptide existed as two distinct conformers in the cryogenic ion trap. rsc.org Remarkably, while these two conformers possessed nearly identical peptide backbone structures, they differed in the conformation of the phenylalanine side chain. rsc.org This subtle structural difference had a profound spectroscopic consequence: the two conformers exhibited opposite CD signs and significantly different CD magnitudes near the origin band of the S₀–S₁ electronic transition. rsc.org This demonstrates that the CD signal in this region is strongly influenced by the orientation of the phenyl chromophore.

| Conformer | Key Structural Feature | Observed CD Signal |

|---|---|---|

| Conformer 1 | Specific orientation of the Phe side chain | Positive CD sign |

| Conformer 2 | Different orientation of the Phe side chain | Negative CD sign |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.orgyoutube.com In its native, ground state, this compound is a diamagnetic molecule with no unpaired electrons and therefore does not produce an ESR signal.

However, ESR spectroscopy can be used to study radicals derived from this compound, which can be generated by processes such as gamma-ray irradiation. nih.govtaylorfrancis.com Studies on single crystals of L-phenylalanine hydrochloride have shown that irradiation can cause the breakage of the Cα-Cβ bond, releasing a benzyl (B1604629) radical (C₆H₅CH₂•). nih.gov The resulting ESR spectrum shows hyperfine structure due to the coupling of the unpaired electron with the methylene (B1212753) protons and the protons on the aromatic ring. nih.gov Analysis of this hyperfine structure allows for the determination of the spin density distribution on the various carbon atoms of the radical. nih.gov

If this compound were subjected to similar irradiation, one would expect the formation of analogous radicals, primarily through cleavage at the phenylalanine side chain. ESR spectroscopy would be the definitive tool to identify these radical species and characterize their electronic structure, providing insight into potential radiation damage pathways in peptides and proteins containing phenylalanine.

Electronic absorption spectroscopy, typically conducted in the ultraviolet and visible (UV-Vis) range, probes the electronic transitions within a molecule. libretexts.org For this compound, the dominant chromophore is the benzene ring of the phenylalanine residue, which absorbs UV light in the region around 260 nm.

Furthermore, changes to the chemical nature of the peptide, such as the formation of a radical, lead to dramatic changes in the electronic spectrum. The phenylalanine radical, for example, has a distinct UV absorption signature that is different from its parent molecule, which can be observed using transient absorption spectroscopy. rsc.org Therefore, electronic absorption spectroscopy serves as a fundamental tool for detecting the presence of the phenyl group and as a sensitive reporter on its electronic environment and chemical state.

Conformational Dynamics and Stability

The structure of this compound is not static; it is a dynamic entity constantly exploring different conformations. The stability of these conformations is determined by a delicate balance of intramolecular forces, such as hydrogen bonds, and interactions with the surrounding environment.

This compound is fundamentally a linear dipeptide, with an amino acid sequence connected by a peptide bond. nih.gov However, its flexibility allows it to fold back on itself, creating pseudo-cyclic structures stabilized by intramolecular hydrogen bonds. Ab initio molecular dynamics simulations on alanine (B10760859) dipeptide analogs have identified specific folded conformations, such as the C₅ and C₇eq structures, which are in dynamic equilibrium. nih.gov The C₇ conformation is characterized by a hydrogen bond between the C=O of the acetyl group and the N-H of the methylamide group, forming a seven-membered ring. The transformation between these states can occur on a picosecond timescale. nih.gov

In general chemical terms, true cyclic compounds are often more stable than their linear counterparts due to factors like reduced surface area and, in the case of aromatic systems, resonance energy. quora.com While this compound itself is a linear chain, the tendency to form these transient, hydrogen-bonded cyclic-like structures is a key feature of its conformational dynamics. This folding is a precursor to the formation of secondary structures in larger peptides and proteins. Furthermore, linear peptides like phenylalanine can undergo self-assembly to form larger, highly organized helical and nanotubular structures, which represent a higher order of structural organization originating from the linear monomers. nih.gov

Temperature-Induced Cyclization and Stability

Linear dipeptides like this compound can undergo a temperature-induced, water-catalyzed irreversible cyclization to form a more stable six-membered ring structure known as a diketopiperazine (DKP). nih.govnih.govresearchgate.net This transformation from a linear, comparatively fragile structure to a robust cyclic form represents a significant enhancement in molecular stability. nih.govnih.govacs.org This process is not merely a laboratory curiosity but is thought to have potential relevance in prebiotic chemistry and the development of novel nanomaterials. nih.gov

Studies on the analogous dipeptide L-phenylalanyl-L-alanine have provided detailed insights into this phenomenon. nih.govnih.gov Using a combination of mass spectrometry, thermogravimetric analysis (TGA), and spectroscopy, researchers have demonstrated that heating the linear dipeptide in its condensed phase initiates cyclization. nih.govresearchgate.net This head-to-tail cyclization process results in the elimination of a water molecule and the formation of the corresponding cyclo-dipeptide. nih.gov

The cyclization process is often observed at temperatures typical for sublimation, generally in the range of 120–160 °C. nih.gov Further heating to 160 °C after the initial transformation does not lead to significant changes in the mass spectrum, indicating the high thermal stability of the newly formed cyclic product. nih.gov This solid-state method of producing cyclic dipeptides is efficient, aligns with the principles of "green chemistry" by releasing only water as a byproduct, and avoids the need for solvents. researchgate.net

Table 1: Thermogravimetric Analysis (TGA) Data for L-phenylalanyl-L-alanine Cyclization This table presents data from a study on the closely related L-phenylalanyl-L-alanine, which is illustrative of the process for this compound.

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 30 - 125 | ~2% | Loss of adsorbed water |

| 125 - 240 | ~7.5% | Cyclization (elimination of one water molecule) |

| > 240 | >10% | Decomposition of the cyclic dipeptide |

| Data sourced from studies on L-phenylalanyl-L-alanine cyclization. researchgate.net |

Structural Features and Hydrogen Bonding Networks

The structure of this compound (C₁₂H₁₆N₂O₃) is defined by an alanine residue linked to a phenylalanine residue via a peptide bond. nih.gov In its zwitterionic form, the molecule possesses a positively charged amino group (-NH₃⁺) at the N-terminus and a negatively charged carboxylate group (-COO⁻) at the C-terminus. These charged groups, along with the amide group of the peptide backbone, are primary sites for hydrogen bonding. researchgate.net

Key structural features governing its interactions include:

Hydrogen Bond Donors: The molecule has 3 hydrogen bond donor sites (the -NH₃⁺ group and the amide N-H). nih.gov

Hydrogen Bond Acceptors: It has 4 hydrogen bond acceptor sites (the two oxygens of the carboxylate group and the carbonyl oxygen of the peptide bond). nih.gov

Rotatable Bonds: There are 5 rotatable bonds, allowing for considerable conformational flexibility. nih.gov

Aromatic Ring: The phenyl group of the phenylalanine residue allows for π-π stacking interactions, which can play a crucial role in molecular self-assembly and crystal packing, often in conjunction with hydrogen bonding networks. researchgate.net

In the solid state or in aggregates, this compound molecules are held together by a network of intermolecular hydrogen bonds between the amino and carboxylate groups of adjacent molecules. researchgate.net This is complemented by hydrophobic interactions and π-π stacking between the aromatic rings of the phenylalanine side chains, leading to the formation of stable, ordered structures. researchgate.net

Stereoisomerism and Enantioseparation Studies

Due to the presence of two chiral centers (at the α-carbons of both alanine and phenylalanine), this compound can exist as four distinct stereoisomers: L-Alanyl-L-phenylalanine (L-L), D-Alanyl-D-phenylalanine (D-D), L-Alanyl-D-phenylalanine (L-D), and D-Alanyl-L-phenylalanine (D-L). The L-L and D-D isomers are enantiomers of each other, as are the L-D and D-L isomers.

The separation of these stereoisomers, particularly the enantiomeric pairs (e.g., L-L from D-D), is a significant analytical challenge that has been addressed effectively using capillary electrophoresis (CE). nih.govnih.gov Research has focused on the use of cyclodextrins (CDs) as chiral selectors, which form transient diastereomeric complexes with the peptide enantiomers, allowing for their separation based on differences in electrophoretic mobility. nih.gov

Extensive studies on the enantioseparation of the LL- and DD-enantiomers of Ala-Phe and its analogs have yielded detailed insights. nih.govnih.gov

Key Findings from Enantioseparation Studies:

Effective Chiral Selectors: Both neutral and negatively charged cyclodextrins have been successfully employed. nih.govnih.gov β-Cyclodextrin derivatives, in particular, have proven to be highly effective and universal chiral selectors for these dipeptides. nih.govnih.gov

Influence of pH: The pH of the background electrolyte is a critical parameter. Excellent separations for all Ala-Phe enantiomers were achieved at an acidic pH of 2.5. nih.govnih.gov As the pH increases, the charge state of the dipeptide changes, which can significantly affect the separation and even lead to a reversal of the enantiomer migration order. nih.gov

Enantiomer Migration Order: The order in which the enantiomers migrate depends on a complex interplay of factors, including the cavity size of the cyclodextrin, the type of substituent on the CD, and the strength of the complex formed between the CD and each enantiomer. nih.govresearchgate.net In many cases at pH 2.5, the migration order is determined by the binding strength, with the more strongly bound enantiomer migrating second. nih.gov

Table 2: Capillary Electrophoresis Conditions for Enantioseparation of this compound (LL/DD)

| Chiral Selector Type | pH | Typical Observation |

| Neutral β-Cyclodextrins | 2.5, 3.5 | Effective separation achieved under multiple conditions. nih.gov |

| Neutral β-Cyclodextrins | 9.5 | Generally poor or no separation observed. nih.gov |

| Negatively Charged Sulfated β-CDs | 2.5 | All enantiomers could be separated. nih.gov |

| Negatively Charged Sulfated β-CDs | 5.3 | Frequent reversal of enantiomer migration order compared to pH 2.5. nih.gov |

| This table summarizes general findings from multiple studies. nih.govnih.gov |

Biochemical and Biological Activity Research of Alanylphenylalanine

Enzymatic Interactions and protease Inhibition

The dipeptide alanylphenylalanine, composed of L-alanyl and L-phenylalanine residues, is a known metabolite. Its structure forms a key part of more complex molecules that are pivotal in the study of enzyme interactions, particularly in the realm of protease inhibition. A prominent derivative, Alanyl-alanyl-phenylalanine chloromethyl ketone (AAP-CMK), has been extensively used as a tool to investigate the function and mechanism of certain proteases.

Alanyl-alanyl-phenylalanine chloromethyl ketone (AAP-CMK) is a synthetic peptide derivative that functions as a potent and relatively specific inhibitor of certain proteases. It belongs to the class of peptide chloromethyl ketones, which are known for their ability to irreversibly inactivate target enzymes.

Peptide chloromethyl ketones, including AAP-CMK and the related compound Tosyl phenylalanyl chloromethyl ketone (TPCK), are recognized as irreversible inhibitors of serine proteases. These proteases are involved in a vast array of physiological and pathological processes. TPCK, for example, has been used to remove chymotrypsin (B1334515) activity from trypsin preparations and has been shown to inhibit the mitogen-induced activation of pp70s6k, a serine/threonine kinase crucial for cell cycle progression. The use of these inhibitors has been fundamental in exploring the roles of specific serine proteases in complex biological systems.

AAP-CMK and its analogs demonstrate significant inhibitory activity against chymotrypsin-like enzymes. Chymotrypsins are a subclass of serine proteases that preferentially cleave peptide bonds following large, hydrophobic amino acid residues like phenylalanine. The phenylalanine component within the inhibitor's structure is key to its specificity, guiding it to the active site of chymotrypsin-like enzymes. TPCK is a well-documented irreversible inhibitor of chymotrypsin and similar proteases.

The inhibitory power of peptide chloromethyl ketones stems from their ability to form a stable, covalent bond with a critical amino acid residue in the enzyme's active site. The chloromethyl group is an electrophilic "warhead" that alkylates a nucleophilic residue, typically a histidine (like His-57 in chymotrypsin) or a cysteine, within the catalytic center of the protease. This alkylation reaction results in the irreversible inactivation of the enzyme, as the inhibitor becomes permanently attached, blocking substrate access and catalytic function. This mechanism distinguishes them from reversible inhibitors, which bind non-covalently.

The effectiveness and specificity of inhibitors like AAP-CMK are rooted in the principle of substrate mimicry. The peptide portion of the inhibitor is designed to resemble the natural substrate of the target enzyme. For AAP-CMK, the alanyl-phenylalanine sequence mimics a substrate that a chymotrypsin-like protease would recognize and bind. The phenylalanine residue, in particular, directs the inhibitor to the enzyme's S1 binding pocket, which has a preference for large aromatic side chains.

This targeted approach allows for the selective inhibition of specific protease families. While many proteases exist, the unique peptide sequence of the inhibitor ensures it primarily interacts with enzymes that have the corresponding substrate specificity. However, some promiscuity can exist, and these inhibitors can sometimes affect other enzymes, a factor that must be considered in experimental design. The development of various peptide chloromethyl ketones has been crucial for mapping the substrate preferences and S' subsite interactions of different proteases.

Peptide chloromethyl ketones have proven to be indispensable chemical tools for elucidating enzyme mechanisms. By acting as affinity labels, they can be used to identify essential amino acid residues within an enzyme's active site. For instance, TPCK was instrumental in identifying the critical histidine-57 residue in the active site of chymotrypsin.

Furthermore, these inhibitors are used to study the kinetics and mechanism of irreversible enzyme inactivation. By attaching fluorescent or biotin (B1667282) tags to peptide chloromethyl ketones, researchers can create probes to visualize and track enzymes in complex biological mixtures, a technique useful for "enzyme blotting" and for distinguishing active enzymes from their inactive zymogen precursors. The ability to create such mechanism-based traps has become a powerful strategy for discovering the substrates and activities of various hydrolases, including proteases.

Interactive Data Tables

Inhibitor Specificity and Mechanism

| Inhibitor | Target Enzyme Class | Key Structural Feature for Specificity | Mechanism of Action |

| AAP-CMK | Chymotrypsin-like Proteases | Alanyl-phenylalanine sequence | Covalent modification (Alkylation) |

| TPCK | Chymotrypsin-like Serine Proteases | Phenylalanine moiety | Covalent modification of active site His/Cys |

| TLCK | Trypsin-like Serine Proteases | Lysine residue | Covalent modification of active site His |

DD-Peptidase Interactions

DD-peptidases, also known as DD-transpeptidases, are bacterial enzymes crucial for the synthesis of the bacterial cell wall. wikipedia.org Their primary function involves the cross-linking of peptidoglycan chains, a process vital for maintaining the structural integrity of the cell wall. wikipedia.org The mechanism of DD-peptidase involves catalyzing the transfer of the D-alanyl moiety from a donor, typically D-alanyl-D-alanine, to an acceptor peptide. wikipedia.org This reaction proceeds through a two-step mechanism: the formation of an acyl-enzyme intermediate with the cleavage of the D-alanyl-D-alanine bond, followed by the transfer of the D-alanyl group to the acceptor molecule. wikipedia.org

The natural substrate for DD-peptidases is D-alanyl-D-alanine. wikipedia.org The interaction between the enzyme and its substrate is highly specific, particularly concerning the D-configuration of the amino acids. A comparison of the binding modes of the bacterial cell wall precursor L-lysyl-D-alanyl-D-alanine to the D-alanyl-D-alanine-cleaving peptidase of Streptomyces sp. strain R61 has been studied. nih.gov In this interaction, the polypeptide backbones of the enzyme and the peptide are antiparallel, with the enzyme enveloping the substrate from opposite sides. nih.gov

Given that this compound is a dipeptide composed of L-alanine and L-phenylalanine, a direct interaction with DD-peptidases in the same manner as their natural D-amino acid-containing substrates is not expected due to the stereospecificity of the enzyme's active site. The active site of DD-peptidase is specifically configured to bind and cleave the peptide bond between two D-alanine residues. wikipedia.org The difference in the stereochemistry of the amino acid constituents of L-Alanyl-L-phenylalanine would likely prevent it from fitting correctly into the active site of DD-peptidase and serving as a substrate for the cross-linking reaction.

Role in Metabolic Pathways

Endogenous Metabolite Status

This compound is recognized as an endogenous metabolite, meaning it is naturally produced within living organisms. nih.govmedchemexpress.com It is classified as a dipeptide formed from the constituent amino acids L-alanine and L-phenylalanine. nih.gov As a naturally occurring dipeptide, it has been reported in various species, including Bos taurus (cattle). nih.gov Its presence has also been detected in human samples, and it is listed in the Human Metabolome Database (HMDB) under the identifier HMDB0028694. hmdb.ca In some contexts, it is considered a secondary metabolite, which are compounds that are not essential for metabolism or physiology but may have roles in signaling or defense. hmdb.ca

Influence on Metabolic Processes

The influence of this compound on metabolic processes can be inferred from the roles of its constituent amino acids, L-alanine and L-phenylalanine. Phenylalanine is an essential amino acid, and its primary metabolic pathway leads to the production of tyrosine, a precursor for several important molecules like melanin. mun.ca The metabolism of phenylalanine is crucial, and defects in this pathway can lead to metabolic disorders such as Phenylketonuria. mun.ca

Dipeptides themselves are involved in various physiological activities and can serve as a source of amino acids for the body. researchgate.net Changes in the concentrations of dipeptides in the blood may be indicative of metabolic disorders related to amino acids. researchgate.net Phenylalanine metabolism has been shown to be a significant metabolic pathway in various biological contexts. mun.ca For instance, multi-omics analysis has revealed that phenylalanine can enhance mitochondrial function and hypoxic endurance. researchgate.net

Specific Pathway Enrichment Analysis

Pathway enrichment analysis is a method used in metabolomics to identify metabolic pathways that are significantly impacted under certain conditions. nih.gov While specific pathway enrichment analyses for this compound are not extensively documented, the metabolic pathways of its constituent amino acids are well-studied.

Based on the known metabolism of alanine (B10760859) and phenylalanine, this compound would likely be involved in the following pathways:

Phenylalanine metabolism: This is the primary pathway for the degradation and utilization of phenylalanine. mun.ca

Alanine, aspartate and glutamate (B1630785) metabolism: Alanine is a key amino acid in this pathway, which is central to nitrogen metabolism and energy production.

Phenylalanine, tyrosine and tryptophan biosynthesis: This pathway is responsible for the synthesis of aromatic amino acids. frontiersin.org

Metabolomic studies on L-phenylalanine overproduction in E. coli have demonstrated significant changes in metabolites within the shikimate and L-Phe branch pathways. nih.gov Similarly, analyses of oligoasthenozoospermia have highlighted the importance of phenylalanine metabolism. researchgate.net

Dipeptide Metabolism and Cell Uptake Mechanisms

Dipeptides like this compound are transported into cells via specific peptide transporters, which are part of the proton-coupled oligopeptide transporter (POT) family. ebi.ac.uknih.gov These transporters can facilitate the uptake of di- and tripeptides. ebi.ac.uk In some cases, dipeptide uptake can be more efficient than the transport of free amino acids.

Once inside the cell, dipeptides are typically hydrolyzed by intracellular peptidases into their constituent amino acids. nih.gov These amino acids can then be used for protein synthesis or other metabolic processes. nih.gov Studies on dipeptide utilization in Chinese Hamster Ovary (CHO) cells have shown that dipeptides can effectively replace free amino acids in culture media, supporting cell growth and antibody production. nih.gov It was also noted that dipeptides with alanine at the N-terminus had a higher utilization rate. nih.gov

The transport of the dipeptide glycyl-L-phenylalanine (Gly-Phe) has been characterized in fish intestinal brush-border membrane vesicles, where it was found to be transported by a carrier-mediated, cation-independent process followed by rapid intracellular hydrolysis. nih.gov

Table 1: Characteristics of Dipeptide and Amino Acid Transport

| Feature | Glycyl-L-phenylalanine Transport | L-phenylalanine Transport |

|---|---|---|

| Transport Mechanism | Carrier-mediated, cation-independent | Na+ cotransport process |

| Hydrolysis | Rapidly hydrolyzed intravesicularly | Not applicable |

| Cation Dependence | Not stimulated by Na+, K+, or H+ | Stimulated by Na+ and K+ |

| Kinetic Parameter (Km) | 9.8 +/- 3.5 mM | 0.74 +/- 0.13 mM (with Na+), 1.1 +/- 0.37 mM (with K+) |

Data sourced from a study on fish intestinal brush-border membrane vesicles. nih.gov

Metal Coordination and Interaction with Biological Macromolecules

This compound has been shown to participate in metal coordination. medchemexpress.com Research has demonstrated its ability to form a complex with Gold (III). medchemexpress.comacs.org The formation of such metal-dipeptide complexes can lead to novel biological activities. For instance, the Au(III) complex of this compound has been investigated as a potential antitumor agent that targets DNA. medchemexpress.com

The interaction between metal complexes and biological macromolecules like DNA is a significant area of research. Gold(III) complexes, in general, have been shown to interact with DNA and can alter its conformation. nih.govnih.gov These interactions are often electrostatic in nature and can be reversible. nih.gov The binding of metal complexes to DNA can interfere with cellular processes and is a mechanism of action for some anticancer drugs. mdpi.com

Beyond DNA, dipeptides can also interact with other biological macromolecules. The specific arrangement of dipeptides can influence the structural conformations of proteins and may contain critical binding sites that facilitate or hinder protein-protein interactions. nih.gov Dipeptides have also been observed to bind to prebiotic membranes, suggesting a role in the co-localization of molecular building blocks in early life. nih.gov Furthermore, cationic peptides are known to interact with various biological macromolecules, including intracellular targets, which can influence a range of biological functions. researchgate.net

Table 2: Investigated Interactions of this compound

| Interacting Molecule | Type of Interaction | Potential Application/Implication |

|---|---|---|

| Gold (III) | Metal Coordination Complex | Antitumor agent targeting DNA medchemexpress.com |

| DNA | Binding of the Au(III) complex | Inhibition of tumor cell proliferation medchemexpress.comnih.gov |

| Proteins | Influence on structural conformation | Modulation of protein-protein interactions nih.gov |

| Membranes | Binding to fatty acid membranes | Co-localization in protocells nih.gov |

Protonation and Coordination Ability with Metal Ions (e.g., Au(III), Cu(II))

The dipeptide this compound (Ala-Phe) demonstrates significant capabilities as a ligand, readily engaging in protonation and forming stable coordination complexes with various metal ions, most notably gold(III) and copper(II).

Research into the interaction between this compound and Au(III) has provided detailed structural characterization. Studies utilizing quantum chemical calculations, spectroscopy (IR-LD, 1H NMR, 13C NMR), and mass spectrometry have elucidated the coordination mechanism. researchgate.netresearchgate.netunilag.edu.ng In this interaction, this compound acts as a bidentate ligand. The coordination occurs through an oxygen atom of the carboxylate group (COO⁻) and the nitrogen atom of the deprotonated amide bond. researchgate.netresearchgate.net This binding results in the formation of a mononuclear complex, specifically [Au((H-Ala-Phe-OH)H⁻¹)Cl₂], where two chloride ions are also attached to the gold center, creating a planar AuNOCl₂ chromophore. researchgate.netresearchgate.net

The coordination chemistry with Copper(II) is also extensively studied. Multiple studies confirm that Cu(II) forms stable complexes with this compound. researchgate.netresearchgate.net In these complexes, the Cu(II) ion is typically found in a distorted square-based pyramidal coordination environment. nih.govresearchgate.net The dipeptide coordinates with the copper ion in an equatorial cis position through a N₂O₂ arrangement of its ligand atoms, with a carbonyl oxygen atom occupying the axial position. researchgate.net This structural arrangement is maintained both in the solid state and in solution. nih.govresearchgate.net Ternary complexes, where another ligand such as 1,10-phenanthroline (B135089) is introduced, also feature this core coordination structure, with the phenanthroline ligand being perpendicular to the dipeptide, making it available for further biological interactions. nih.gov

DNA Binding and Antitumor Potential

Complexes of this compound, particularly with copper(II), have emerged as compounds of interest for their potential as anticancer agents, a property closely linked to their ability to interact with DNA. While the dipeptide itself does not show cytotoxic activity, its metal complexes exhibit significant biological effects. oatext.com

Homoleptic complexes like [Cu(L-Ala-Phe)] have been shown to bind to calf thymus DNA with a binding constant (K_b) of 1 x 10⁴ M⁻¹. oatext.com Electron Paramagnetic Resonance (EPR) studies suggest that these complexes may interact with DNA through a covalent bond to the nitrogen atoms of the nucleobases, a mechanism that shares similarities with cisplatin (B142131). oatext.com

The antitumor potential is significantly enhanced in ternary (or heteroleptic) complexes, where an additional ligand, such as 1,10-phenanthroline (phen) or its derivatives, is incorporated. These ternary complexes, such as [Cu(Ala-Phe)(phen)], consistently demonstrate higher cytotoxic activity than cisplatin against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and MDA-MB-231 (metastatic breast adenocarcinoma). nih.govresearchgate.netnih.gov The introduction of the ancillary ligand is thought to improve cellular uptake due to increased lipophilicity and to facilitate the complex's intercalation with DNA. nih.govoatext.com The specific dipeptide isomer plays a role in the activity, with complexes containing L-Ala-Phe often reported as being the most active among various dipeptide analogues studied. oatext.com

The mode of DNA binding for these ternary complexes is generally understood to be intercalative or through groove binding. nih.govacs.orgmdpi.com The nature of the ancillary ligand can influence this interaction; for example, complexes with 4,7-diphenyl-1,10-phenanthroline (B7770734) (bathophenanthroline) have lower DNA binding constants (K_b ≈ 1 × 10³ M⁻¹) compared to their phenanthroline counterparts, suggesting that the bulky phenyl groups may impair direct intercalation. mdpi.com

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected this compound Copper(II) Complexes in Human Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | HeLa (Cervical) | MCF-7 (Breast) | A549 (Lung) | MDA-MB-231 (Breast) | Reference |

|---|---|---|---|---|---|

| [Cu(Ala-Phe)(phen)] | 1.8 | 3.6 | 7.9 | N/A | nih.gov |

| [Cu(Ala-Phe)(5-NO₂-phen)] | 18 | N/A | N/A | 16 | researchgate.net |

| [Cu(Ala-Phe)(batho)] | N/A | 0.25 | 0.23 | 0.15 | nih.gov |

| Cisplatin (reference) | 11.8 | 17.2 | 23.3 | >50 | nih.govnih.gov |

Molecular Docking Studies of Metal Complexes with DNA

To better understand the interaction between this compound metal complexes and their biological target, molecular docking simulations have been employed. These computational studies provide insight into the specific binding modes and affinities at the molecular level.

A key study involving the docking of the Cu-Ala-Phe complex with DNA revealed that the spatial arrangement of the dipeptide ligand is critical for the interaction. nih.gov The simulation showed that the position of the phenylalanine residue's phenyl ring modulates the affinity of the complex for DNA. nih.gov In the preferred docked conformation of Cu-Ala-Phe, the copper ion is oriented towards the DNA bases, which facilitates the formation of a more stable adduct between the complex and the DNA molecule. nih.gov This favorable orientation helps to explain the observed biological activity and the differences in cytotoxicity when compared to its isomer, Cu-Phe-Ala, where the phenyl ring's position results in a less stable DNA adduct. nih.gov These computational findings are supported by experimental data from Atomic Force Microscopy, which showed that the complex induces compaction and aggregation of plasmid DNA. nih.gov

Cellular Effects and Signaling Pathways

cAMP/PKA Signaling Pathway Modulation

Based on available scientific literature, there is currently no direct evidence to describe the role of this compound in the modulation of the cyclic AMP/Protein Kinase A (cAMP/PKA) signaling pathway. A patent document lists "this compound" as a keyword in the context of regulating the ras/cAMP/PKA pathway in yeast, but provides no specific data or mechanism. google.com

Calcium Homeostasis and Ryanodine (B192298) Receptors

There is no research available in the searched scientific literature that details any effects of this compound on cellular calcium homeostasis or its potential interaction with ryanodine receptors.

Biomedical and Therapeutic Applications

The dipeptide this compound (Ala-Phe), formed from the amino acids alanine and phenylalanine, is an area of growing interest in biomedical research. nih.gov As an endogenous metabolite, its presence and activity in biological systems provide a foundation for exploring its potential in various therapeutic and diagnostic contexts. medchemexpress.com Research has investigated its role in oncology, neurology, and material science, revealing a range of potential applications from drug development to advanced diagnostics.

The development of protease inhibitors is a well-established strategy in drug discovery for a multitude of diseases, including viral infections like HIV and various cancers. kpfu.ru These inhibitors often mimic the structure of natural peptide substrates to block the active site of an enzyme. kpfu.ru

While derivatives of the amino acid phenylalanine are foundational components in the design of various inhibitors, such as those targeting the HIV-1 capsid protein or the main protease of coronaviruses, the direct role of the dipeptide this compound as a lead compound for protease inhibitors is not extensively documented in current research. medchemexpress.comnih.gov Its constituent parts are clearly relevant; for instance, L-phenylalanine is a starting material for synthesizing novel HIV-1 CA protein inhibitors. nih.gov Patents exist for the enzymatic production of this compound, and in these processes, metalloprotease inhibitors are sometimes added to the reaction, though this is for procedural control rather than indicating an inhibitory function of the dipeptide itself. google.com The potential for this compound to serve as a structural backbone or fragment in the rational design of new inhibitors remains a possibility, but it is not currently established as a lead compound in the way other peptide analogues are.

This compound has been identified as a potential antitumor agent that operates by targeting DNA through metal coordination. medchemexpress.com The interaction between metal complexes and DNA is a key mechanism for many anticancer drugs, which can interfere with DNA replication and transcription in tumor cells. nih.govias.ac.in

Research has specifically highlighted the complex formed between this compound and Gold(III) (Au(III)). medchemexpress.com This complex is capable of binding to DNA, which can inhibit the proliferation of tumor cells. medchemexpress.com The mechanism of action for such metal-based compounds can involve several modes of non-covalent interaction with the DNA double helix, including intercalation (where the compound inserts itself between the base pairs), groove binding, and electrostatic interactions. ias.ac.innih.gov The binding of a metal complex to DNA often results in structural changes to the DNA, which can be detected by spectroscopic methods. nih.gov For instance, intercalative binding typically causes a decrease in the intensity of the absorption peak (hypochromism) and a shift to a longer wavelength (bathochromism). nih.govekb.eg The promising DNA-binding capability of the this compound-gold complex positions it as a compound of interest for further development in cancer therapeutics. medchemexpress.commdpi.com

Table 1: Research Findings on this compound in Oncology

| Research Area | Finding | Mechanism of Action | Source(s) |

| Antitumor Potential | This compound is a potential antitumor agent. | Forms a complex with Au(III) which binds to DNA and inhibits tumor cell proliferation. | medchemexpress.com |

| DNA Interaction | Metal complexes can bind to DNA covalently or non-covalently. | Non-covalent interactions include intercalation, groove binding, and electrostatic contact. | nih.govnih.gov |

The analysis of dipeptides in bodily fluids is an emerging field for the development of novel diagnostic tools. nih.govnih.gov The unique patterns of these small molecules could serve as biomarkers for various diseases, including neurological and metabolic conditions. nih.gov A key advantage of such biomarkers would be their potential use in minimally invasive diagnostic procedures.

A study investigating a panel of 33 dipeptides in children with neurological conditions of unknown origin explored their concentrations in both plasma and cerebrospinal fluid (CSF). nih.govnih.gov The research noted that the distribution of dipeptides showed high inter-individual variance. nih.gov While this compound was detectable in the plasma of the study participants, it was not found in the CSF. nih.gov This differential distribution is significant, as it highlights the complex transport and metabolic pathways of dipeptides across the blood-brain barrier. nih.gov Further research is needed to determine if specific dipeptide profiles, potentially including the presence or absence of this compound in different biofluids, could support the diagnosis of specific diseases. nih.gov

Self-assembling peptides are of significant interest for designing new functional nanomaterials due to their ability to spontaneously form ordered structures. kpfu.ru Dipeptides, in particular, are explored for their potential in creating biocompatible nanostructures for biomedical applications. mdpi.com

Research has demonstrated that L-Alanyl-L-phenylalanine can self-assemble into micro- and nanostructures. kpfu.ru In one study, exposing an amorphous thin film of the dipeptide to methanol (B129727) vapor induced the formation of these ordered structures. kpfu.ru This highlights a method for creating peptide-based nanomaterials under specific environmental conditions. kpfu.ru In a separate approach, an acrylamide (B121943) derivative of L-Alanyl-L-phenylalanine was synthesized and incorporated into copolymers. nih.gov This work showed that distancing the aromatic phenylalanine residue from the polymer backbone was sufficient to induce local, ordered structures resembling β-sheets, which are crucial in the formation of certain nanoparticles. nih.gov This strategy of using the dipeptide to control polymer folding could be exploited in the rational design of single-chain nanoparticles with specific properties. nih.gov

Table 2: this compound in Nanomaterial Research

| Method | Description | Resulting Structure | Source(s) |

| Vapor-Induced Self-Assembly | An amorphous film of L-Alanyl-L-phenylalanine is exposed to methanol vapor. | Formation of ordered micro- and nanostructures on the film's surface. | kpfu.ru |

| Copolymer Synthesis | An acrylamide derivative of L-Alanyl-L-phenylalanine is copolymerized with other monomers. | Induces β-sheet-like local structures, controlling the folding of the polymer into nanoparticles. | nih.gov |

The study of amino acids and their metabolites in the central nervous system is crucial for understanding the pathophysiology of neurological diseases. nih.gov Dipeptides are a class of compounds that have received limited attention but hold significant potential, as they may act as donors for amino acids within the brain. nih.govnih.gov

A recent study was the first to demonstrate the presence of a wide array of dipeptides in both cerebrospinal fluid (CSF) and plasma, quantifying 33 different dipeptides in samples from 43 children with neurological or metabolic conditions, 23 of whom had epilepsy. nih.govnih.gov The results showed that dipeptide concentrations were generally higher in plasma than in CSF. nih.gov Specifically for this compound, it was one of the dipeptides detectable only in plasma and not in CSF within this particular study cohort. nih.gov This finding contributes to a growing body of evidence on dipeptide homeostasis and transport across the blood-brain barrier. nih.gov While this initial research did not link this compound directly to a specific pathology, it established a baseline for its presence in plasma and absence in CSF under these conditions, which is foundational for future studies investigating if patterns of dipeptides can be used to diagnose or understand neurological diseases. nih.gov

Table 3: Distribution of this compound in a Pediatric Neurological Study

| Biofluid | Detectability of this compound | Key Finding | Source(s) |

| Plasma | Detectable | Present in the plasma of the study cohort. | nih.gov |

| Cerebrospinal Fluid (CSF) | Not Detectable | Not found in the CSF of the same study cohort. | nih.gov |

Analytical Methodologies for Alanylphenylalanine Research

Chromatographic Techniques

Chromatography is a fundamental technique used to separate, identify, and quantify components within a mixture. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase. e3s-conferences.org While being a staple in peptide analysis, detailed research applications of chromatographic methods specifically for Alanylphenylalanine are not as extensively documented as electrophoretic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of peptides due to its high resolution and sensitivity. unite.it For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode used. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The retention of the peptide on the column is influenced by its hydrophobicity; however, specific, detailed methods outlining the column chemistry, mobile phase composition, and detection parameters for this compound are not extensively detailed in peer-reviewed literature. Quality control documents for commercially available L-Alanyl-L-phenylalanine confirm the use of RP-HPLC to ensure its purity, though specific analytical conditions are often proprietary. medchemexpress.com The technique can also be adapted for chiral separations, known as chiral ligand-exchange HPLC, which has been successfully used to separate enantiomers of phenylalanine derivatives. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. unite.it Direct analysis of dipeptides such as this compound by GC is generally not feasible due to their low volatility and thermal instability. These molecules tend to degrade at the high temperatures required for vaporization. Consequently, derivatization is a necessary step to convert the non-volatile peptide into a more volatile and thermally stable compound suitable for GC analysis. This process, however, adds complexity to the sample preparation. Specific derivatization protocols and subsequent GC methods extensively applied to this compound are not widely reported in scientific literature.

Super/Sub-critical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. twistingmemoirs.comnih.gov SFC is considered a "green" analytical technique because it significantly reduces the consumption of organic solvents compared to HPLC. twistingmemoirs.comuva.es It combines the advantages of both gas and liquid chromatography, offering high efficiency and fast analysis times. twistingmemoirs.com This technique is well-suited for both chiral and achiral separations of a wide range of compounds, including polar analytes like amino acids and peptides. tandfonline.comresearchgate.net While SFC has been successfully applied to the separation of underivatized amino acids, including phenylalanine, its specific application for the detailed analysis of the dipeptide this compound is an emerging area with limited published research. tandfonline.commdpi.com

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. scispace.commdpi.com These methods are particularly powerful for the analysis of charged molecules like peptides and for resolving chiral compounds. cancer.govmdpi.com

Capillary Electrophoresis (CE)